

In-Depth Technical Guide to the Physicochemical Properties of N,N'-dimethoxymethylphenobarbital

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Compound of Interest

Compound Name: *Eterobarb*

Cat. No.: *B1671376*

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Introduction

N,N'-dimethoxymethylphenobarbital, scientifically known as 1,3-Bis(dimethoxymethyl)phenobarbital (DMMP), is a derivative of the well-known anticonvulsant phenobarbital. This modification, involving the introduction of dimethoxymethyl groups at the nitrogen atoms of the barbiturate ring, significantly alters the parent drug's physicochemical properties, influencing its solubility, stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of DMMP, detailed experimental protocols for its synthesis and analysis, and visualizations of relevant chemical pathways and workflows.

Physicochemical Properties

The following tables summarize the key physicochemical properties of N,N'-dimethoxymethylphenobarbital. Due to the limited availability of experimentally determined data for this specific derivative, some values are based on the properties of the parent compound, phenobarbital, and are provided for comparative purposes.

Table 1: General Physicochemical Properties

Property	Value	Source
Chemical Name	1,3-Bis(dimethoxymethyl)phenobarbital	[1]
Synonyms	N,N'-dimethoxymethylphenobarbital, DMMP	[1]
CAS Number	42013-64-9	[1]
Molecular Formula	C ₁₈ H ₂₄ N ₂ O ₇	[1]
Molecular Weight	380.4 g/mol	[1]
Appearance	White crystalline powder (Predicted)	
Melting Point	Data not available	
Boiling Point	Data not available	

Table 2: Solubility Profile

Solvent	Solubility	Notes
Water	Poorly soluble (Predicted)	The addition of methoxymethyl groups is expected to decrease aqueous solubility compared to phenobarbital.
Ethanol	Soluble (Predicted)	Barbiturates are generally soluble in alcohols.
Chloroform	Soluble (Predicted)	Barbiturates are generally soluble in chlorinated solvents.
Ether	Soluble (Predicted)	Barbiturates are generally soluble in ethers.

Table 3: Ionization and Lipophilicity

Property	Value	Notes
pKa	Data not available	The N-substitution is expected to alter the acidity of the imide protons compared to phenobarbital (pKa ₁ = 7.3, pKa ₂ = 11.8).
LogP	Data not available	The addition of two methoxymethyl groups will increase the lipophilicity compared to phenobarbital (LogP ≈ 1.47).

Experimental Protocols

Synthesis of N,N'-dimethoxymethylphenobarbital

A general method for the N-alkoxymethylation of barbiturates can be adapted for the synthesis of DMMP.

Materials:

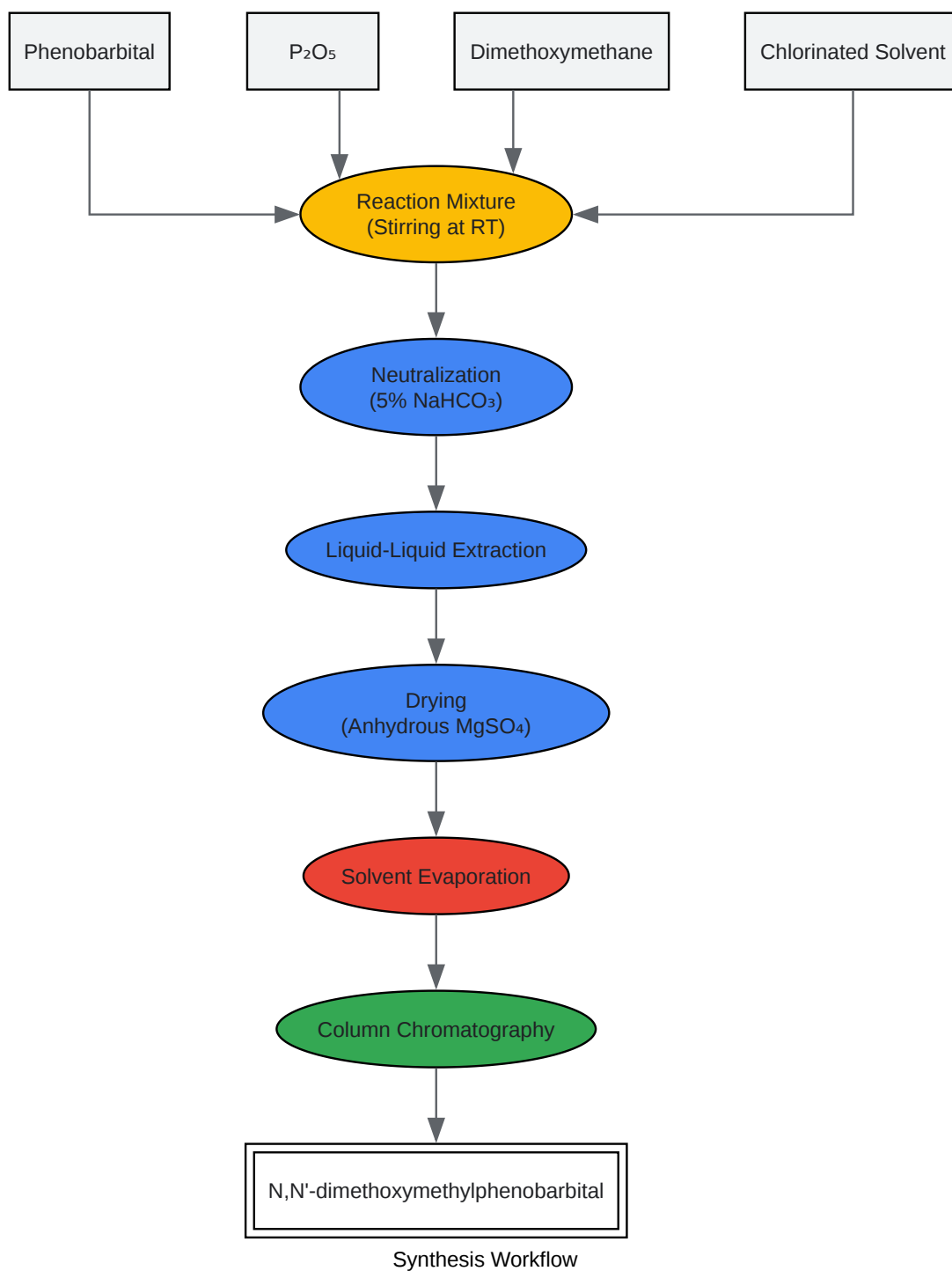
- Phenobarbital
- Dimethoxymethane
- Phosphorus pentoxide (P₂O₅)
- Chlorinated solvent (e.g., dichloromethane, chloroform)
- Sodium bicarbonate solution (5%)
- Anhydrous magnesium sulfate
- Rotary evaporator

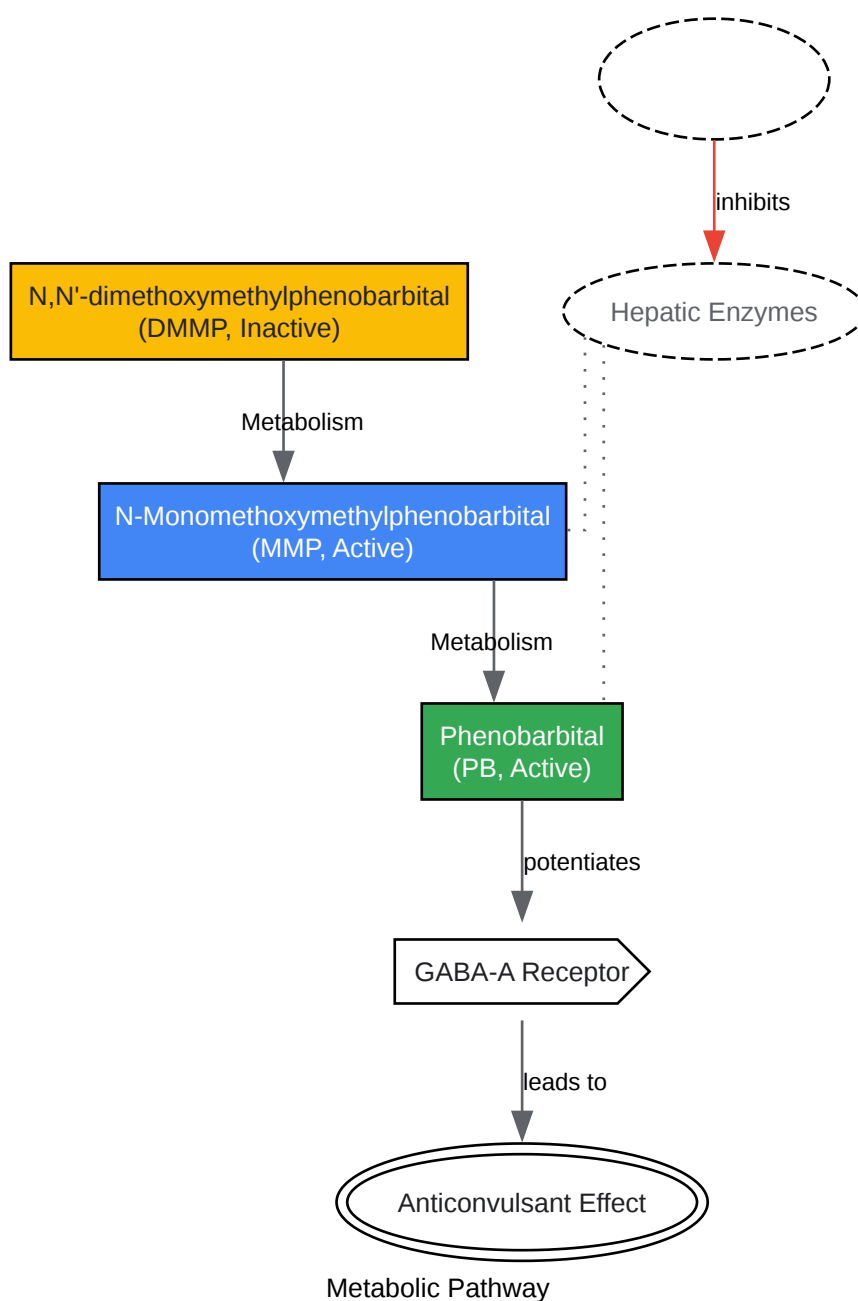
- Chromatography apparatus (for purification)

Procedure:

- A suspension of phenobarbital and a molar excess of phosphorus pentoxide is prepared in a chlorinated solvent.
- Dimethoxymethane is added to the suspension.
- The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is carefully poured into a cold 5% sodium bicarbonate solution to neutralize the acidic components.
- The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is purified by column chromatography on silica gel to yield N,N'-dimethoxymethylphenobarbital.

Diagram 1: Synthesis Workflow of N,N'-dimethoxymethylphenobarbital





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References

- 1. 1,3-Bis(dimethoxymethyl)phenobarbital | 42013-64-9 | Benchchem [benchchem.com]
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